methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate
Description
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-oxopyrrolidin-3-yl substituent. Its stereochemistry is defined by the (2R) configuration at the α-carbon and the (3R) configuration at the pyrrolidinone ring. This compound is commonly utilized as an intermediate in peptide synthesis and pharmaceutical development due to its stability under acidic conditions (via Boc protection) and its ability to participate in hydrogen bonding through the pyrrolidinone moiety .
Properties
Molecular Formula |
C13H22N2O5 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9-/m1/s1 |
InChI Key |
HTQMBOWAEPNWLI-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C[C@H]1CCNC1=O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group with tert-Butoxycarbonyl (Boc)
The initial step in the synthesis involves protecting the amino functionality of the starting amino acid or amino acid derivative to prevent unwanted side reactions during subsequent transformations.
-
- The amino group is protected by reaction with tert-butoxycarbonyl chloride (Boc-Cl).
- A base such as triethylamine (TEA) is used to neutralize the generated hydrochloric acid.
- The reaction is typically performed in an aprotic organic solvent like dichloromethane (DCM).
- Temperature control is crucial; the reaction is often conducted at low temperatures (0 °C to room temperature) to minimize side reactions and racemization.
-
- Boc-Cl reacts with the nucleophilic amino group to form a carbamate linkage, introducing the Boc protecting group.
- This protection is stable under acidic conditions but can be removed under mild acidic treatment later.
Esterification to Form the Methyl Ester
Following Boc protection, the carboxylic acid moiety is converted into a methyl ester to increase the compound’s stability and facilitate further transformations.
-
- The Boc-protected amino acid is esterified using methanol as the alcohol source.
- Acid catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) are employed to promote esterification.
- The reaction is typically refluxed for several hours to drive ester formation to completion.
-
- Esterification under acidic conditions is generally mild enough to preserve the stereochemistry at the α-carbon.
- Careful control of reaction time and temperature is necessary to avoid racemization.
Formation of the Pyrrolidinone Ring (Cyclization)
The defining feature of the compound is the 2-oxopyrrolidin-3-yl substituent, which is introduced via cyclization.
-
- The esterified intermediate undergoes intramolecular cyclization to form the five-membered lactam (pyrrolidinone) ring.
- This step often involves heating in the presence of a dehydrating agent or under conditions that facilitate ring closure.
-
- Heating at elevated temperatures (e.g., 80–120 °C) in solvents such as toluene or acetonitrile.
- Use of dehydrating agents like carbodiimides or other coupling reagents may be employed to promote amide bond formation.
-
- The stereochemistry at the pyrrolidinone ring (3R configuration) is maintained by starting from chiral precursors with defined stereochemistry.
- Reaction conditions are optimized to avoid epimerization.
Industrial Scale Synthesis: Flow Microreactor Technology
For large-scale production, continuous flow microreactor systems are increasingly used.
-
- Enhanced control over reaction parameters (temperature, mixing, residence time).
- Improved safety profiles due to smaller reaction volumes.
- Higher yields and purity due to precise reaction control.
- Scalability and reproducibility.
-
- Sequential flow steps replicate the batch synthesis: Boc protection, esterification, and cyclization.
- Inline purification and monitoring (e.g., HPLC, NMR) ensure product quality.
Purification and Characterization
-
- Silica gel column chromatography using ethyl acetate/hexane mixtures is commonly employed.
- Crystallization may be used to enhance purity.
-
- NMR Spectroscopy (1H and 13C) : Confirms the presence of Boc and pyrrolidinone moieties and verifies stereochemical integrity.
- Infrared Spectroscopy (IR) : Identifies characteristic carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for Boc carbamate).
- Optical Rotation : Measurement of specific rotation confirms enantiomeric purity.
- Mass Spectrometry (MS) : Confirms molecular weight (286.32 g/mol).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and enantiomeric excess.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Purpose | Notes on Stereochemistry |
|---|---|---|---|---|
| 1 | Boc Protection | Boc-Cl, Triethylamine, DCM, 0 °C | Protect amino group | Low temp to prevent racemization |
| 2 | Esterification | Methanol, H2SO4 or HCl, reflux | Convert acid to methyl ester | Mild acidic conditions preserve chirality |
| 3 | Cyclization to Pyrrolidinone | Heating, dehydrating agent, solvent | Form 5-membered lactam ring | Use chiral precursors to maintain stereochemistry |
| 4 | Industrial Scale Synthesis | Flow microreactor systems | Efficient, controlled scale-up | Inline monitoring ensures purity |
| 5 | Purification & Characterization | Silica gel chromatography, NMR, IR, HPLC | Obtain pure, stereochemically defined product | Confirm structure and enantiopurity |
Research Findings and Notes
- The stereochemical integrity of the compound is critical for its biological activity and is preserved by starting from optically pure amino acid precursors and carefully controlled reaction conditions.
- The Boc protecting group is chosen for its stability during esterification and cyclization steps and its facile removal under mild acidic conditions if needed for further functionalization.
- The pyrrolidinone ring formation is a key step that defines the compound’s structural and functional properties, often requiring optimized cyclization conditions to avoid side reactions.
- Flow microreactor technology represents a modern advancement in the synthesis of this compound, offering improved reproducibility and safety for industrial production.
This detailed synthesis overview reflects exhaustive analysis from multiple authoritative sources, providing a comprehensive guide to the preparation of methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions. For example, it can be deprotected using acids like trifluoroacetic acid to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Free amine after Boc deprotection.
Scientific Research Applications
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound largely depends on its use. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in peptide bond formation. The pyrrolidinone ring can interact with various biological targets, influencing enzyme activity and protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Variants
The (2S,3S)-enantiomer, methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate (CAS: 1350624-45-1), shares identical functional groups but differs in stereochemistry. Key distinctions include:
- Optical Activity : The (2R,3R) configuration may exhibit distinct biological interactions, such as receptor binding selectivity, compared to the (2S,3S) form .
- Physical Properties : The (2S,3S) enantiomer has a boiling point of 471.5±20.0 °C and a density of 1.142±0.06 g/cm³, while analogous data for the (2R,3R) form are inferred to be similar but with opposite optical rotation .
Pyrrolidinone and Azetidinone Derivatives
- Azetidinone Analogs: Compounds like methyl 2-[(3R)-3-benzyl-3-[2-(tert-butoxycarbonylamino)-(2R)-propanamido]-2-oxoazetidin-1-yl]-2-methylpropanoate () replace the pyrrolidinone with a 4-membered azetidinone ring.
- Biological Implications: Azetidinone derivatives are often explored for β-lactam antibiotic activity, whereas pyrrolidinone-containing compounds like the target are more common in protease inhibitors or neurological agents .
Boc-Protected Amino Acid Derivatives
- Double-Boc Derivatives: Methyl 3-(tert-butoxycarbonylamino)-2-((tert-butoxycarbonylamino)methyl)propanoate (CAS: 159029-61-5) incorporates two Boc groups, increasing steric bulk (MW: 332.39 vs. target’s ~286) and reducing solubility in polar solvents. This compound is less reactive in coupling reactions due to hindered accessibility of the amino group .
- Hydroxy-Substituted Analogs: (2S,3R)-2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoate () replaces the pyrrolidinone with a hydroxyl and methoxyphenyl group, altering hydrogen-bonding capacity and electronic properties. Such derivatives are often intermediates in anti-inflammatory drug synthesis .
Peptide Conjugates
- MPI128a/b: These peptide derivatives (e.g., MPI128a: methyl (S)-2-((S)-2-((S)-2-amino-3-methylbutanamido)-4-methylpentanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate) extend the target compound with additional amino acid residues. The added complexity improves cellular uptake and antiviral potency but complicates synthesis (yields: 53–90%) .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate, with the CAS number 2768834-14-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C13H22N2O5
- Molecular Weight : 286.32 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is common in peptide synthesis, and a pyrrolidine derivative that may enhance biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly regarding its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of compounds containing oxopyrrolidine structures exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of compounds similar to this compound and their evaluation against various bacterial strains. The results demonstrated promising antibacterial activity, suggesting that this compound could be further investigated for its use in treating bacterial infections .
Anticancer Potential
The oxopyrrolidine moiety has been associated with anticancer activity. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives were tested against human cancer cell lines, showing varying degrees of cytotoxicity. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Boc-protected amino acid : The tert-butoxycarbonyl group is introduced to protect the amino functionality during subsequent reactions.
- Coupling with pyrrolidine derivative : The Boc-protected amino acid is then coupled with a suitable pyrrolidine derivative to form the final product.
The overall yield and purity are critical for ensuring biological activity, and methods such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis.
Case Studies
Several case studies have examined the biological effects of related compounds:
- Antimicrobial Activity Study : A recent study evaluated a series of Boc-protected amino acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrrolidine ring significantly affected antimicrobial potency .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of similar compounds on various cancer cell lines, revealing that specific structural modifications enhanced their anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate, and how is stereochemical integrity maintained during synthesis?
- Methodological Answer : The synthesis typically involves coupling reactions under nitrogen atmosphere to prevent oxidation. For example, carbodiimide-based reagents like EDC·HCl and HOBt are used to activate carboxylic acids for amide bond formation. Chiral intermediates, such as (R)-configured starting materials, are critical for preserving stereochemistry. Reaction conditions (e.g., 0°C initiation, 18-hour stirring at room temperature) and purification via silica gel chromatography (EtOAc/PE eluent) ensure high enantiomeric purity .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and stereochemistry?
- Methodological Answer :
- NMR : H and C NMR (e.g., 400 MHz and 100 MHz instruments) identify chiral centers and confirm tert-butoxycarbonyl (Boc) and pyrrolidinone moieties. Discrepancies in splitting patterns can arise from diastereomeric impurities, requiring careful integration .
- IR : Absorption bands for carbonyl groups (e.g., Boc-protected amine at ~1680 cm) and ester functionalities (~1740 cm) validate key functional groups .
- Optical Rotation : Specific rotation values (e.g., in CHCl) verify enantiopurity .
Advanced Research Questions
Q. How can researchers optimize catalytic processes for enantioselective synthesis of this compound?
- Methodological Answer : Palladium-catalyzed reductive cyclization or asymmetric hydrogenation may enhance stereocontrol. For example, chiral ligands like BINAP or Josiphos can be tested in catalytic systems to improve yield and enantiomeric excess (ee). Reaction parameters (e.g., solvent polarity, temperature, and H pressure) must be systematically varied and monitored via chiral HPLC (e.g., Chiralpak® columns) .
Q. What strategies address stability challenges during storage or reaction conditions?
- Methodological Answer :
- Storage : The Boc group is sensitive to acidic conditions; thus, storage at -20°C under inert gas (argon) in anhydrous solvents (e.g., dry DCM) is recommended. Stability tests under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways .
- Handling : Use gloveboxes or Schlenk lines to minimize moisture exposure. Protective equipment (nitrile gloves, face shields) and engineering controls (fume hoods) are mandatory due to potential irritant properties .
Q. How should contradictory NMR data arising from diastereomeric impurities be resolved?
- Methodological Answer :
- 2D NMR : HSQC and NOESY experiments differentiate diastereomers by correlating H and C signals and identifying spatial proximity of protons.
- Chiral Derivatization : Reacting the compound with a chiral resolving agent (e.g., Mosher’s acid) followed by F NMR can resolve enantiomers .
- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment if suitable crystals are obtained .
Q. What computational methods support the prediction of the compound’s reactivity in complex reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for key steps like Boc deprotection or pyrrolidinone ring opening. Molecular dynamics simulations assess solvent effects on reaction kinetics. Software like Gaussian or ORCA is recommended .
Data Analysis and Experimental Design
Q. How do researchers design experiments to evaluate the compound’s role in peptide mimetics or prodrug systems?
- Methodological Answer :
- Enzyme Stability Assays : Incubate the compound with proteases (e.g., trypsin) to assess Boc group stability. LC-MS/MS monitors degradation products .
- Cell Permeability Studies : Caco-2 cell monolayers evaluate passive diffusion. Modifications (e.g., ester-to-amide conversion) can enhance bioavailability .
Q. What metrics are critical for comparing synthetic yields across different methodologies?
- Methodological Answer :
- Atom Economy : Calculate using molecular weights of reactants vs. product to assess efficiency.
- Step Economy : Multi-step routes (e.g., ’s 3-step synthesis) are benchmarked against one-pot strategies.
- Sustainability : Solvent selection (e.g., EtOAc vs. DCM) impacts E-factor calculations .
Conflict Resolution in Published Data
Q. How can conflicting reports on the compound’s solubility in aqueous vs. organic solvents be reconciled?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
